molecular formula C12H10ClN5S2 B5710560 N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B5710560
M. Wt: 323.8 g/mol
InChI Key: IGPJNIKLFFBVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as BMBT, is a biologically active compound that has gained attention for its potential application in scientific research. This compound belongs to the class of bi-thiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exert its anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In particular, the compound has been found to inhibit the activity of several enzymes, including tyrosine kinase and cyclooxygenase-2. It has also been found to modulate the expression of several genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of assays to investigate different biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate the compound's mechanism of action in more detail, in order to better understand its biological effects. Finally, there is a need to develop more efficient synthesis methods for the compound, in order to improve its availability for scientific research.

Synthesis Methods

The synthesis of N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine involves the reaction of 2-amino-5-chloropyridine with 2-bromo-4'-methyl-bi-1,3-thiazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of the desired product with a yield of 70-80%.

Scientific Research Applications

N~2~-(5-chloro-2-pyridinyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been found to exhibit a wide range of biological activities, which make it a promising compound for scientific research. In particular, this compound has been found to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5S2/c1-6-10(20-11(14)16-6)8-5-19-12(17-8)18-9-3-2-7(13)4-15-9/h2-5H,1H3,(H2,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPJNIKLFFBVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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